molecular formula C18H31N3O7S B3026930 Biotin-PEG3-CH2COOH CAS No. 1189560-96-0

Biotin-PEG3-CH2COOH

Cat. No.: B3026930
CAS No.: 1189560-96-0
M. Wt: 433.5 g/mol
InChI Key: TZOKSJSRBNCFAS-ZQIUZPCESA-N
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Mechanism of Action

Target of Action

Biotin-PEG3-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that it is designed to degrade .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the target protein. As a PROTAC linker, this compound can be used to degrade a variety of proteins, each of which may be involved in different biochemical pathways .

Pharmacokinetics

As a protac linker, it is likely to have good cell permeability and stability . The ADME properties of the final PROTAC molecule will depend on the properties of the target ligand and the E3 ligase ligand .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC can be affected by the presence of competing ligands, the expression levels of the target protein and E3 ligase, and the activity of the proteasome . Additionally, factors such as pH and temperature can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Biotin-PEG3-CH2COOH plays a significant role in biochemical reactions. The PEG component of this compound enhances the water solubility of the compound .

Cellular Effects

This compound can influence various types of cells and cellular processes. Biotin is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The PEG component can influence cell function by enhancing the stability and solubility of biotin, thereby facilitating its cellular uptake .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. Biotin acts as a coenzyme in critical biochemical processes . The PEG component of this compound, being a PROTAC linker, can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, positive effects on milk yield of dairy cows are described for daily doses of 10–20 mg biotin .

Metabolic Pathways

This compound is involved in several metabolic pathways. Biotin acts as a coenzyme for carboxylases, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Biotin transporters, which belong to the bacterial energy coupling factor (ECF) family of vitamin transporters, facilitate the uptake of biotin .

Subcellular Localization

Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Biotin-PEG3-CH2COOH offers a balance between flexibility and stability due to its intermediate-length PEG spacer. This makes it particularly suitable for applications requiring precise spatial arrangement of functional groups .

Properties

IUPAC Name

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKSJSRBNCFAS-ZQIUZPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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